3-Diazonioquinolin-4-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Diazonioquinolin-4-olate is a heterocyclic aromatic compound that features a quinoline core with a diazonium group at the 3-position and an oxo group at the 4-position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, which make it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diazonioquinolin-4-olate typically involves the diazotization of 3-aminoquinoline followed by oxidation. The general synthetic route can be summarized as follows:
Diazotization: 3-Aminoquinoline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pH control, are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Diazonioquinolin-4-olate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the diazonium group to an amino group.
Substitution: The diazonium group can be substituted with various nucleophiles, such as halides, hydroxides, and amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium halides, sodium hydroxide, or primary amines.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 3-Aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Diazonioquinolin-4-olate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Diazonioquinolin-4-olate involves its ability to act as an electrophile due to the presence of the diazonium group. This electrophilic nature allows it to participate in various substitution reactions, forming covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound’s reactivity is driven by the diazonium group’s ability to stabilize positive charge and facilitate nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
3-Diazonioquinolin-4-olate can be compared with other diazonium and quinoline derivatives:
Similar Compounds: 3-Aminoquinoline, Quinoline N-oxide, 3-Diazonioquinoline.
Eigenschaften
CAS-Nummer |
13240-40-9 |
---|---|
Molekularformel |
C9H5N3O |
Molekulargewicht |
171.16 g/mol |
IUPAC-Name |
3-diazonioquinolin-4-olate |
InChI |
InChI=1S/C9H5N3O/c10-12-8-5-11-7-4-2-1-3-6(7)9(8)13/h1-5H |
InChI-Schlüssel |
YGAXQKFQHDMBFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)[N+]#N)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.